molecular formula C23H22N6O2S B11083528 4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11083528
M. Wt: 446.5 g/mol
InChI Key: XXJXKVSTNSVABS-UHFFFAOYSA-N
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Description

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of functional groups, including oxazole, morpholine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfanyl group: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the triazine ring: This step involves the cyclization of appropriate precursors, often under high-temperature conditions.

    Introduction of the morpholine group: The final step involves the reaction of the intermediate compound with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
  • **2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylethanamine

Uniqueness

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H22N6O2S/c24-21-25-18(26-22(28-21)29-11-13-30-14-12-29)15-32-23-27-19(16-7-3-1-4-8-16)20(31-23)17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,24,25,26,28)

InChI Key

XXJXKVSTNSVABS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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